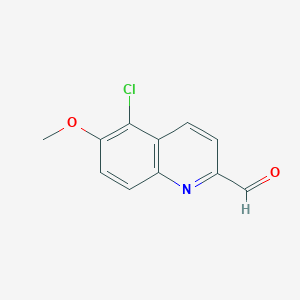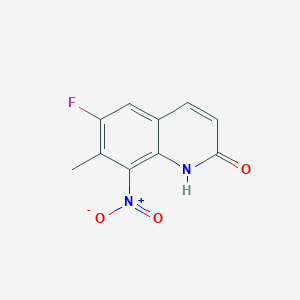
(2,4-Dichloropyrimidin-5-yl)methyl acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(2,4-Dichloropyrimidin-5-yl)methyl acetate: is a chemical compound with the molecular formula C7H6Cl2N2O2 and a molecular weight of 221.04 g/mol It is a derivative of pyrimidine, a heterocyclic aromatic organic compound similar to pyridine
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of (2,4-Dichloropyrimidin-5-yl)methyl acetate typically involves the reaction of 2,4-dichloropyrimidine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion .
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production .
Análisis De Reacciones Químicas
Types of Reactions:
Substitution Reactions: (2,4-Dichloropyrimidin-5-yl)methyl acetate can undergo nucleophilic substitution reactions where the chlorine atoms are replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The ester group in this compound can be hydrolyzed to form the corresponding carboxylic acid.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include amines, thiols, and alcohols.
Hydrolysis: Acidic or basic conditions can be used for hydrolysis.
Major Products:
Aplicaciones Científicas De Investigación
Chemistry: (2,4-Dichloropyrimidin-5-yl)methyl acetate is used as an intermediate in the synthesis of various organic compounds. It serves as a building block for the preparation of more complex molecules .
Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in the development of new drugs. It may exhibit biological activities such as antimicrobial, antiviral, or anticancer properties .
Industry: In the agrochemical industry, this compound is used in the synthesis of herbicides and pesticides. Its derivatives may possess herbicidal activity, making it valuable for crop protection .
Mecanismo De Acción
The mechanism of action of (2,4-Dichloropyrimidin-5-yl)methyl acetate depends on its specific application. In the context of antimicrobial activity, it may inhibit the growth of bacteria by interfering with nucleic acid synthesis or protein synthesis . The exact molecular targets and pathways involved can vary based on the specific biological system being studied .
Comparación Con Compuestos Similares
Methyl 2-(2,4-dichloropyrimidin-5-yl)acetate: This compound is structurally similar but differs in the ester group attached to the pyrimidine ring.
2,4-Dichloropyrimidine: The parent compound without the ester group.
Uniqueness: (2,4-Dichloropyrimidin-5-yl)methyl acetate is unique due to its specific ester functional group, which can influence its reactivity and biological activity. The presence of the ester group can also affect its solubility and pharmacokinetic properties, making it distinct from other similar compounds .
Propiedades
Fórmula molecular |
C7H6Cl2N2O2 |
|---|---|
Peso molecular |
221.04 g/mol |
Nombre IUPAC |
(2,4-dichloropyrimidin-5-yl)methyl acetate |
InChI |
InChI=1S/C7H6Cl2N2O2/c1-4(12)13-3-5-2-10-7(9)11-6(5)8/h2H,3H2,1H3 |
Clave InChI |
KKVPUKPECNZGQI-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)OCC1=CN=C(N=C1Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![tert-butyl (2R)-2-[2-(methylamino)-2-oxoethyl]azetidine-1-carboxylate](/img/structure/B11881290.png)




![2-Benzyl-1H-pyrazolo[3,4-d]pyrimidin-4(2H)-one](/img/structure/B11881332.png)




